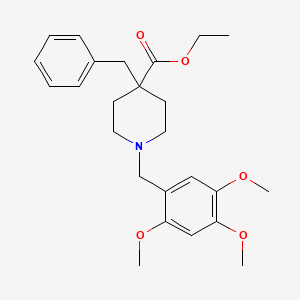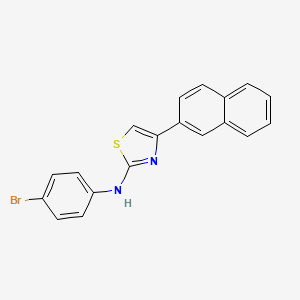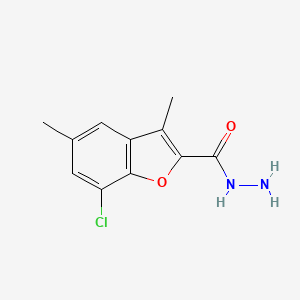
5-(3,4-dichlorophenyl)-N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3,4-dichlorophenyl)-N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-furamide, also known as DDCF, is a synthetic compound that has been extensively studied for its potential applications in scientific research. DDCF belongs to the class of furanocoumarins and has been found to exhibit various biological activities.
Mecanismo De Acción
The mechanism of action of 5-(3,4-dichlorophenyl)-N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-furamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been found to inhibit the activity of topoisomerase II, which is an enzyme involved in DNA replication and repair. It has also been shown to inhibit the production of reactive oxygen species (ROS) and the activation of NF-kB, a transcription factor involved in inflammation.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacteria, and reduce inflammation. This compound has also been found to induce autophagy, a process by which cells break down and recycle their own components.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-(3,4-dichlorophenyl)-N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-furamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, and it exhibits various biological activities that make it a useful tool for studying cellular processes. However, this compound also has some limitations. It is a relatively new compound, and its mechanism of action is not fully understood. Additionally, its potential side effects and toxicity are not well characterized.
Direcciones Futuras
There are several future directions for the study of 5-(3,4-dichlorophenyl)-N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-furamide. One area of research is the development of new synthetic methods for this compound and its analogs. Another area of research is the investigation of this compound's potential as a photosensitizer in photodynamic therapy. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects and toxicity.
Métodos De Síntesis
The synthesis of 5-(3,4-dichlorophenyl)-N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-furamide involves the reaction of 3,4-dichloroaniline with 9,10-anthraquinone in the presence of potassium carbonate and DMF (N,N-dimethylformamide) as a solvent. The reaction mixture is then heated under reflux conditions for several hours, followed by the addition of furan-2-carboxylic acid and triethylamine. The final product is obtained after purification through column chromatography.
Aplicaciones Científicas De Investigación
5-(3,4-dichlorophenyl)-N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-furamide has been extensively studied for its potential applications in scientific research. It has been found to exhibit various biological activities, including anti-cancer, anti-inflammatory, and anti-bacterial properties. This compound has also been investigated for its potential as a photosensitizer in photodynamic therapy, which is a non-invasive treatment for cancer.
Propiedades
IUPAC Name |
5-(3,4-dichlorophenyl)-N-(9,10-dioxoanthracen-2-yl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H13Cl2NO4/c26-19-8-5-13(11-20(19)27)21-9-10-22(32-21)25(31)28-14-6-7-17-18(12-14)24(30)16-4-2-1-3-15(16)23(17)29/h1-12H,(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVEKQWIQYQSUJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)NC(=O)C4=CC=C(O4)C5=CC(=C(C=C5)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H13Cl2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-cyclopropyl-4-methoxy-2-({1-[(5-methyl-2-thienyl)methyl]-4-piperidinyl}oxy)benzamide](/img/structure/B5115989.png)


![1-[2-(2-methoxyphenoxy)ethoxy]naphthalene](/img/structure/B5116017.png)
![3,3'-{sulfonylbis[(2-chloro-4,1-phenylene)oxy]}bis[1-(dimethylamino)-2-propanol]](/img/structure/B5116029.png)
![methyl 2-[2-cyano-2-(4-nitrophenyl)vinyl]benzoate](/img/structure/B5116036.png)
![N-[3-(aminocarbonyl)-5,6-dihydro-4H-cyclopenta[b]thien-2-yl]-1-pyrrolidinecarboxamide](/img/structure/B5116037.png)
![1-[6-(3,4-dimethylphenoxy)hexyl]piperidine](/img/structure/B5116040.png)

![dimethyl 5-(4-fluorophenyl)-1',3'-dioxo-1',3'-dihydro-5H-spiro[furan-2,2'-indene]-3,4-dicarboxylate](/img/structure/B5116061.png)


![N-[(cyclohexylamino)sulfonyl]-1H-indole-3-carboxamide](/img/structure/B5116075.png)
![4-[1-({3-[3-(trifluoromethyl)benzyl]-1,2,4-oxadiazol-5-yl}methyl)-4-piperidinyl]thiomorpholine](/img/structure/B5116082.png)
